![molecular formula C9H12BrNO3 B569158 (2R)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide CAS No. 73086-98-3](/img/structure/B569158.png)
(2R)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide
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Description
“(2R)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide” is a chemical compound with the molecular formula C9H12BrNO3 . It is also known by other synonyms such as BIA1399 and D-A’A|AfA-Aminoxy-A’A|Afas-phenylpropionic acid hydrobromide .
Synthesis Analysis
The synthesis of aminooxy compounds involves the reaction between an aminooxy moiety (RONH2) and a carbonyl group of either an aldehyde or a ketone, known as an oximation reaction . This reaction generates a robust oxime ether linkage . The oximation reaction is chemoselective and can be performed under mild conditions in a variety of solvents, including water .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of the compound is 262.10000 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 262.10000 and a Polar Surface Area (PSA) of 72.55000 .
Scientific Research Applications
Antioxidant Properties and Health Benefits
Hydroxycinnamic acids, including derivatives like caffeic acid, are known for their potent antioxidant activities. These compounds are widely distributed across different food groups and are particularly abundant in cereals, legumes, oilseeds, fruits, vegetables, and beverages. Their antioxidant mechanism includes scavenging various types of radicals, such as hydroxyl radical, superoxide anion, and peroxyl radicals, contributing significantly to their health-promoting properties. Ferulic acid and its derivatives, for example, have demonstrated potent antioxidant activity in both in vitro and in vivo systems, suggesting their importance in dietary consumption for health promotion and disease risk reduction (Shahidi & Chandrasekara, 2010).
Therapeutic Applications and Chemical Modifications
Caffeic acid and its derivatives have been the subject of extensive research due to their broad spectrum of biological activities and potential therapeutic applications. These compounds have been shown to possess anti-inflammatory, anticancer, hepatoprotective, cardioprotective, and neuroprotective effects. The phenylpropanoid framework of caffeic acid serves as a valuable structure for drug discovery programs aimed at developing new chemical entities for treating human diseases associated with oxidative stress. Modifications such as esterification and hybridization with currently marketed drugs are common strategies for enhancing the therapeutic application of these derivatives (Silva, Oliveira, & Borges, 2014).
Structure-Activity Relationships
The structure-activity relationships (SARs) of hydroxycinnamates have been extensively studied, revealing that the presence of an unsaturated bond on the side chain and the ortho-dihydroxy phenyl group (catechol moiety) are crucial for their antioxidant activity. These structural features influence the potency of hydroxycinnamates as antioxidants, highlighting the importance of specific modifications for optimizing the activity of these molecules. This understanding is vital for medicinal chemistry in generating more potent antioxidant molecules for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
properties
IUPAC Name |
(2R)-2-aminooxy-3-phenylpropanoic acid;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.BrH/c10-13-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENJJZAVLSPBIZ-DDWIOCJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)ON.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)ON.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657132 |
Source
|
Record name | (2R)-2-(Aminooxy)-3-phenylpropanoic acid--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73086-98-3 |
Source
|
Record name | Benzenepropanoic acid, α-(aminooxy)-, hydrobromide, (R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73086-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-(Aminooxy)-3-phenylpropanoic acid--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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